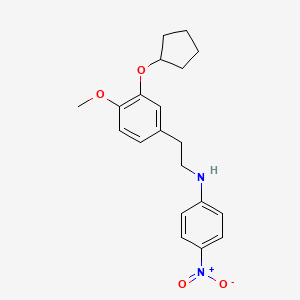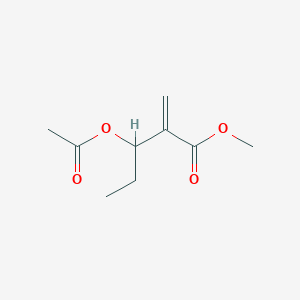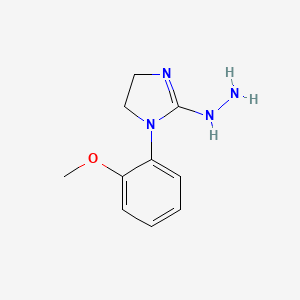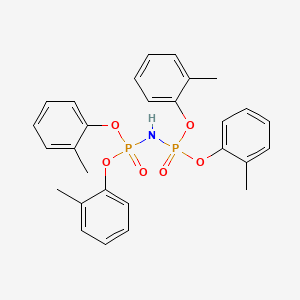
Tetrakis(2-methylphenyl) imidodiphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(2-methylphenyl) imidodiphosphate is a chemical compound known for its unique structural and functional properties It belongs to the class of organophosphorus compounds and is characterized by the presence of four 2-methylphenyl groups attached to an imidodiphosphate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(2-methylphenyl) imidodiphosphate typically involves the reaction of 2-methylphenyl derivatives with imidodiphosphoric acid. One common method includes the use of halogenophosphines and organometallic reagents to form the desired compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(2-methylphenyl) imidodiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it back to its original phosphine state.
Substitution: It can participate in substitution reactions where one or more of the 2-methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Tetrakis(2-methylphenyl) imidodiphosphate has several applications in scientific research:
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which Tetrakis(2-methylphenyl) imidodiphosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming stable complexes that influence biochemical pathways. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cellular damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Tetrakis(4-carboxyphenyl)porphyrin: Used in photodynamic therapy and as a catalyst in organic reactions.
Tetrakis(4-methoxyphenyl)porphyrin: Known for its applications in material science and catalysis.
Tetrakis(4-sulfonatophenyl)porphyrin: Utilized in biomedical research for its water-solubility and biocompatibility.
Uniqueness: Tetrakis(2-methylphenyl) imidodiphosphate stands out due to its specific structural configuration, which imparts unique reactivity and stability
Properties
CAS No. |
160947-17-1 |
|---|---|
Molecular Formula |
C28H29NO6P2 |
Molecular Weight |
537.5 g/mol |
IUPAC Name |
1-[[bis(2-methylphenoxy)phosphorylamino]-(2-methylphenoxy)phosphoryl]oxy-2-methylbenzene |
InChI |
InChI=1S/C28H29NO6P2/c1-21-13-5-9-17-25(21)32-36(30,33-26-18-10-6-14-22(26)2)29-37(31,34-27-19-11-7-15-23(27)3)35-28-20-12-8-16-24(28)4/h5-20H,1-4H3,(H,29,30,31) |
InChI Key |
JBTNPLQGTNGCRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(NP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C)OC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


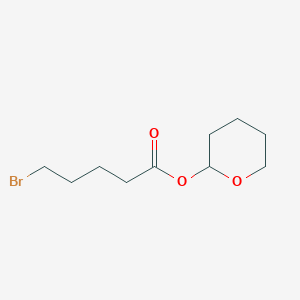
![4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14261366.png)


![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol](/img/structure/B14261371.png)
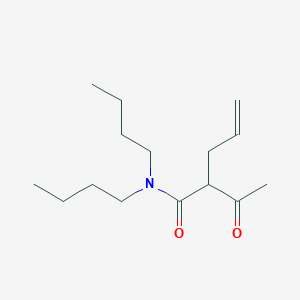
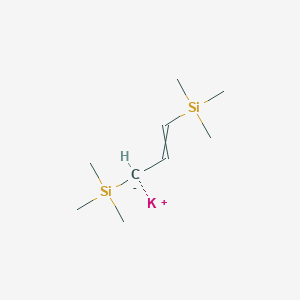
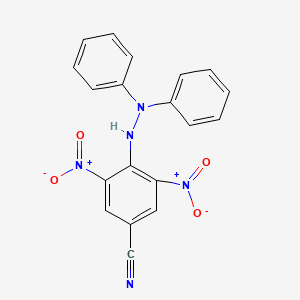
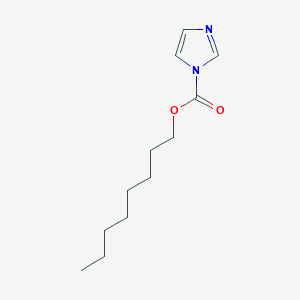
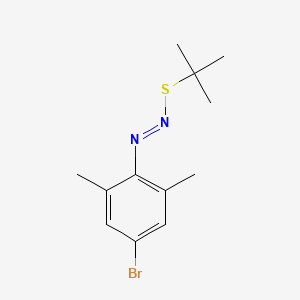
![{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14261414.png)
